molecular formula C12H17NO2 B13105531 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol

3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol

Cat. No.: B13105531
M. Wt: 207.27 g/mol
InChI Key: WYPGLEYNLMRLEI-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 2,5-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 3-(4-oxophenyl)-2,5-dimethylpyrrolidin-3-ol.

    Reduction: Formation of 3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidine.

    Substitution: Formation of 3-(4-halophenyl)-2,5-dimethylpyrrolidin-3-ol.

Scientific Research Applications

3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Similar structure but with a propanoic acid group instead of a pyrrolidine ring.

    4-Hydroxyphenylpyruvic acid: Contains a hydroxyphenyl group and a pyruvic acid moiety.

    3-(4-Hydroxyphenyl)amino)propanoic acid: Features an amino group in place of the pyrrolidine ring.

Uniqueness

3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol is unique due to the presence of both a hydroxyphenyl group and a pyrrolidine ring with two methyl substitutions. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-8-7-12(15,9(2)13-8)10-3-5-11(14)6-4-10/h3-6,8-9,13-15H,7H2,1-2H3

InChI Key

WYPGLEYNLMRLEI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(N1)C)(C2=CC=C(C=C2)O)O

Origin of Product

United States

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